4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is a carbobicyclic compound that features a bicyclo[3.1.0]hexane core structure. This compound is characterized by the presence of a hydroxymethyl group and an azabicyclo moiety, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods: Industrial production methods for this compound often involve the use of highly enantioselective catalysts for intramolecular cyclopropanation of allylic diazoacetates and homoallylic diazoacetates . These methods ensure high yields and enantioselectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the hydroxymethyl and azabicyclo moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halides and other nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex molecules and bioactive compounds . In biology and medicine, it is used in the development of pharmaceuticals and therapeutic agents due to its unique structural properties . Additionally, this compound finds applications in the industry as a precursor for the synthesis of various functional materials and intermediates .
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds such as 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine and 1-[(1S,3S,4R,5S)-3-hydroxy-4-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]thymine . These compounds share a similar bicyclo[3.1.0]hexane core structure but differ in the position and nature of their substituents. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGTQFZSUPXNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940248 |
Source
|
Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187742-07-0 |
Source
|
Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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